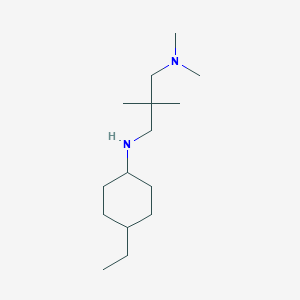
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a yellowish crystalline solid that has attracted significant attention due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in the body, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has also been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been extensively studied. It has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has also been shown to possess anticonvulsant and anxiolytic activity by interacting with GABA receptors.
实验室实验的优点和局限性
One of the advantages of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. Moreover, its synthesis method is relatively simple, making it easily accessible for further studies. However, one of the limitations of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the study of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Additionally, more studies are needed to evaluate its potential as an antitumor agent and to investigate its effects on cancer stem cells. Furthermore, its potential as an antiviral agent and its effects on the immune system should also be explored.
合成方法
The synthesis of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 2-aminobenzamide with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxycarbonylquinazolin-4(3H)-one. The subsequent reaction of this compound with thiosemicarbazide and allyl bromide in the presence of triethylamine results in the formation of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
科学研究应用
3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, it has also been shown to possess potential as an anticonvulsant and anxiolytic agent.
属性
IUPAC Name |
6-bromo-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEDNGYQMWGSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)




![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

